3-Bromo-2-chloro-6-fluoropyridine
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Overview
Description
3-Bromo-2-chloro-6-fluoropyridine is an organic halogen compound with the molecular formula C5H2BrClFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its significant reactivity and is commonly used as an intermediate in organic synthesis .
Preparation Methods
The synthesis of 3-Bromo-2-chloro-6-fluoropyridine typically involves halogenation reactions. One common method is the direct halogenation of pyridine derivatives. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine under controlled temperatures and pressures .
In industrial settings, the production of this compound may involve multi-step synthesis processes, starting from readily available pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Bromo-2-chloro-6-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-fluoropyridine is primarily based on its ability to undergo substitution reactions. The presence of halogen atoms makes it highly reactive, allowing it to interact with various molecular targets. In biological systems, its derivatives may interact with enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
3-Bromo-2-chloro-6-fluoropyridine can be compared with other halogenated pyridines, such as:
2-Chloro-3-fluoro-5-bromopyridine: Similar in structure but with different positions of halogen atoms, leading to variations in reactivity and applications.
3-Bromo-6-chloro-2-fluoropyridine: Another isomer with similar properties but different reactivity due to the position of halogens.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications .
Properties
IUPAC Name |
3-bromo-2-chloro-6-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-2-4(8)9-5(3)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEYHAGIKTYLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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